

# A Technical Guide to the Synthesis and Screening of Novel Tamoxifen Analogues

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, screening, and mechanisms of action of novel tamoxifen analogues. Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, challenges such as drug resistance and adverse side effects have spurred the development of new analogues with improved therapeutic profiles. This document details the key synthetic strategies, screening methodologies, and the intricate signaling pathways involved, offering a valuable resource for researchers in the field of oncology and medicinal chemistry.

# **Synthesis of Novel Tamoxifen Analogues**

The quest for improved tamoxifen analogues has led to the exploration of various synthetic strategies. The core structure of tamoxifen, a triphenylethylene scaffold, allows for diverse chemical modifications. Two prominent methods for the synthesis of these analogues are the McMurry coupling reaction and three-component coupling reactions.

# **McMurry Coupling Reaction**

The McMurry reaction is a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene, utilizing a low-valent titanium reagent. This reaction is particularly well-suited for the synthesis of sterically hindered tetrasubstituted alkenes like tamoxifen and its derivatives.

# Foundational & Exploratory





Experimental Protocol: McMurry Coupling for Triphenylethylene Synthesis

This protocol describes a general procedure for the synthesis of a triphenylethylene scaffold, the core of many tamoxifen analogues.

#### Materials:

- Titanium (IV) tetrachloride (TiCl4)
- Lithium aluminum hydride (LiAlH4) (1.0 M solution in ether) or Zinc powder (Zn)
- Anhydrous Tetrahydrofuran (THF)
- Substituted Benzophenone (Ketone 1)
- Substituted Propiophenone or another suitable ketone (Ketone 2)
- 1,8-Bis(dimethylamino)naphthalene (Proton Sponge, optional)
- · Argon or Nitrogen gas
- Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks, etc.)
- Celite
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

- Preparation of the Low-Valent Titanium Reagent:
  - Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser,
     a dropping funnel, and a nitrogen/argon inlet.



- In the flask, suspend zinc powder (4-6 equivalents) in anhydrous THF under an inert atmosphere.
- Cool the suspension to 0°C and slowly add titanium tetrachloride (2 equivalents) via a syringe.
- After the addition is complete, heat the mixture to reflux for 2-3 hours. The color of the solution should turn black, indicating the formation of the low-valent titanium species.
- Alternatively, to a solution of titanium tetrachloride (9.2 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere, add a 1.0 M solution of LiAlH<sub>4</sub> in ether (4.6 mL) dropwise.
   Heat the resulting black solution at reflux for 20 minutes.[1]

#### Coupling Reaction:

- In a separate flask, dissolve the substituted benzophenone (Ketone 1, 1 equivalent) and the second ketone (Ketone 2, 1-1.2 equivalents) in anhydrous THF. If a proton sponge is used, it is added at this stage.
- Add the solution of the ketones dropwise to the refluxing solution of the low-valent titanium reagent over 1-2 hours.
- Continue refluxing the reaction mixture for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

#### · Work-up and Purification:

- Cool the reaction mixture to room temperature and quench it by the slow, dropwise addition of water or aqueous potassium carbonate solution until the black color disappears.
- Filter the mixture through a pad of Celite to remove the titanium salts. Wash the filter cake with ethyl acetate.
- Transfer the filtrate to a separatory funnel and wash with brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.



 The crude product, a mixture of (E)- and (Z)-isomers, can be purified by flash column chromatography on silica gel to separate the isomers. The stereochemistry of the isomers can be determined by techniques such as 2D-NOESY NMR.

### **Three-Component Coupling Reactions**

Palladium-catalyzed three-component coupling reactions offer a convergent and efficient route to tetrasubstituted olefins, providing a valuable alternative for the synthesis of tamoxifen analogues. This method typically involves the coupling of an aryl iodide, an internal alkyne, and an arylboronic acid.[2]

Experimental Protocol: Palladium-Catalyzed Three-Component Synthesis

This protocol outlines a general procedure for the synthesis of a tamoxifen-like core structure.

#### Materials:

- Aryl iodide (e.g., 1-iodo-4-(2-(dimethylamino)ethoxy)benzene)
- Internal alkyne (e.g., 1,2-diphenylacetylene)
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., Pd(OAc)<sub>2</sub>, Pd(PPh<sub>3</sub>)<sub>4</sub>)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>)
- Solvent (e.g., DMF, Toluene, Dioxane)
- Water
- Standard glassware for cross-coupling reactions

- Reaction Setup:
  - To an oven-dried Schlenk tube, add the aryl iodide (1 equivalent), internal alkyne (1.2 equivalents), arylboronic acid (1.5 equivalents), palladium catalyst (e.g., 5 mol%), and



base (2-3 equivalents).

- Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
- Add the degassed solvent and a small amount of water. The presence of water can often enhance the reaction rate and yield.[2]

#### Reaction Execution:

- Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for 12-24 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Work-up and Purification:
  - After the reaction is complete, cool the mixture to room temperature.
  - Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
  - Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrasubstituted olefin.

# **Synthesis of Key Analogues**

#### 1.3.1. 4-Hydroxytamoxifen Analogues

4-Hydroxytamoxifen is a key active metabolite of tamoxifen with significantly higher affinity for the estrogen receptor. The synthesis of its analogues often involves the McMurry coupling of 4,4'-dihydroxybenzophenone with various ketones.[3]

#### 1.3.2. Analogues with Modified Side Chains

Modifications to the basic side chain of tamoxifen can influence the compound's antagonist/agonist activity, metabolic stability, and potential to overcome drug resistance.



Syntheses of these analogues often involve the etherification of a triphenylethylene phenol intermediate with a suitably functionalized alkyl halide.[4][5][6]

#### 1.3.3. Carbonyl Analogues

The introduction of a carbonyl group into the tamoxifen structure can lead to compounds with enhanced binding affinity for estrogen receptors. These can be synthesized through esterification or amidation reactions of a precursor containing a carboxylic acid or acyl chloride functionality.[7]

# **Screening of Novel Tamoxifen Analogues**

The evaluation of newly synthesized tamoxifen analogues involves a battery of in vitro and in vivo assays to determine their biological activity, selectivity, and potential as therapeutic agents.

# In Vitro Screening

#### 2.1.1. Estrogen Receptor Binding Assay

This competitive binding assay is crucial for determining the affinity of the novel compounds for the estrogen receptors (ER $\alpha$  and ER $\beta$ ) relative to the natural ligand, 17 $\beta$ -estradiol.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol describes a common method using rat uterine cytosol as the source of estrogen receptors.[2]

#### Materials:

- Rat uterine cytosol preparation
- Radiolabeled estradiol ([<sup>3</sup>H]-17β-estradiol)
- Unlabeled 17β-estradiol (for standard curve)
- Test compounds (novel tamoxifen analogues)
- Assay buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer)



- Hydroxylapatite (HAP) slurry or dextran-coated charcoal
- Scintillation cocktail and vials
- Scintillation counter

- Preparation of Reagents:
  - Prepare serial dilutions of the unlabeled 17β-estradiol and the test compounds in the assay buffer.
  - Prepare a working solution of [<sup>3</sup>H]-17β-estradiol in the assay buffer.
- Assay Incubation:
  - $\circ$  In microcentrifuge tubes, combine the rat uterine cytosol, the [ $^3$ H]-17 $\beta$ -estradiol solution, and either the unlabeled 17 $\beta$ -estradiol (for the standard curve) or the test compound at various concentrations.
  - o Include tubes for total binding (cytosol + [ $^{3}$ H]-17 $\beta$ -estradiol) and non-specific binding (cytosol + [ $^{3}$ H]-17 $\beta$ -estradiol + a high concentration of unlabeled 17 $\beta$ -estradiol).
  - Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
- Separation of Bound and Free Ligand:
  - Add cold HAP slurry or dextran-coated charcoal to each tube to adsorb the unbound ligand.
  - Incubate on ice for a short period (e.g., 15 minutes) with occasional vortexing.
  - Centrifuge the tubes to pellet the adsorbent.
- Measurement of Radioactivity:



- Carefully transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.
- Add scintillation cocktail, vortex, and measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate the specific binding by subtracting the non-specific binding from the total binding.
  - Plot the percentage of specific binding against the logarithm of the competitor concentration.
  - Determine the IC<sub>50</sub> value (the concentration of the test compound that inhibits 50% of the specific binding of [<sup>3</sup>H]-17β-estradiol).
  - The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC<sub>50</sub> of  $17\beta$ -estradiol / IC<sub>50</sub> of test compound) x 100.

#### 2.1.2. Cell Proliferation Assays (MTT/MTS)

These colorimetric assays are widely used to assess the cytotoxic and cytostatic effects of the novel compounds on cancer cell lines. The principle lies in the reduction of a tetrazolium salt (MTT or MTS) by metabolically active cells to form a colored formazan product.

Experimental Protocol: MTT Assay

This protocol provides a general procedure for determining the IC<sub>50</sub> value of a compound in an adherent cancer cell line (e.g., MCF-7).[8][9][10]

#### Materials:

- Adherent breast cancer cell line (e.g., MCF-7, MDA-MB-231)
- Complete cell culture medium
- 96-well cell culture plates



- Test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
- Microplate reader

- Cell Seeding:
  - Trypsinize and count the cells.
  - Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
- Compound Treatment:
  - Prepare serial dilutions of the test compounds in the culture medium.
  - Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
  - Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
- MTT Incubation:
  - After the incubation period, add 10-20 μL of the MTT solution to each well.
  - Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
- Solubilization and Measurement:
  - Carefully remove the medium from the wells without disturbing the formazan crystals.



- $\circ~$  Add 100-150  $\mu\text{L}$  of the solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes to ensure complete solubilization.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis:
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  - Plot the percentage of cell viability against the logarithm of the compound concentration.
  - Determine the IC<sub>50</sub> value, which is the concentration of the compound that causes 50% inhibition of cell growth.

# In Vivo Screening

Promising candidates from in vitro screening are further evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicity. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[11][12]

Experimental Protocol: In Vivo Efficacy in a Xenograft Mouse Model

This protocol provides a general overview of an in vivo efficacy study.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Human breast cancer cell line (e.g., MCF-7)
- Matrigel (optional, to enhance tumor growth)
- · Test compound and vehicle
- Calipers for tumor measurement



#### Procedure:

#### Tumor Implantation:

- Subcutaneously inject a suspension of the cancer cells (e.g., 1-5 million cells in PBS or medium, sometimes mixed with Matrigel) into the flank of the mice.[11]
- For ER+ cell lines like MCF-7, an estrogen pellet may need to be implanted to support initial tumor growth.

#### Tumor Growth and Treatment:

- Monitor the mice regularly for tumor formation.
- Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer the test compound and the vehicle to the respective groups according to a
  predetermined dosing schedule (e.g., daily, three times a week) and route (e.g., oral
  gavage, intraperitoneal injection).[13][14]
- Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume (e.g., Volume = (Length x Width²)/2).
- Monitor the body weight of the mice as an indicator of toxicity.

#### Endpoint and Analysis:

- The study is typically terminated when the tumors in the control group reach a predetermined maximum size or when the mice show signs of distress.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
- Compare the tumor growth rates and final tumor sizes between the treatment and control groups to evaluate the efficacy of the test compound.



# **Signaling Pathways and Mechanisms of Action**

Tamoxifen and its analogues exert their effects primarily through the modulation of the estrogen receptor signaling pathway. Understanding these pathways is crucial for designing more effective and selective drugs.

### **Estrogen Receptor Signaling Pathway**

The estrogen receptor exists as two main subtypes, ER $\alpha$  and ER $\beta$ , which function as ligand-activated transcription factors. The binding of estrogen or a SERM induces a conformational change in the receptor, leading to a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.[15][16][17][18]

- Genomic Pathway: This is the classical pathway where the ligand-receptor complex
  translocates to the nucleus and binds to specific DNA sequences called Estrogen Response
  Elements (EREs) in the promoter regions of target genes, thereby regulating their
  transcription. The binding of an agonist like estradiol typically recruits coactivators, leading to
  gene expression that promotes cell proliferation. In contrast, an antagonist like tamoxifen
  recruits corepressors, inhibiting the transcription of these genes.[15][18]
- Non-Genomic Pathway: This rapid signaling pathway is initiated at the cell membrane where
  a subpopulation of ERs can interact with and activate various kinase cascades, such as the
  MAPK/ERK and PI3K/Akt pathways. These pathways can, in turn, influence cell proliferation,
  survival, and migration, and can also cross-talk with the genomic pathway.[15][16]

Diagram of the Estrogen Receptor Signaling Pathway





Click to download full resolution via product page

Caption: Estrogen Receptor Signaling Pathways.

### **Mechanisms of Tamoxifen Resistance**







The development of resistance to tamoxifen is a major clinical challenge. Several mechanisms have been elucidated, which often involve the bypass or hijacking of the ER signaling pathway. [19][20][21][22][23]

- Altered ER Expression or Mutation: Loss of ER expression is a common mechanism of resistance. Mutations in the ER gene can also lead to a receptor that is constitutively active or has altered ligand binding properties.
- Upregulation of Growth Factor Signaling Pathways: Increased signaling through pathways such as HER2, EGFR, and IGF-1R can lead to ligand-independent activation of the ER through phosphorylation by downstream kinases (e.g., Akt, ERK). This cross-talk can drive cell proliferation even in the presence of tamoxifen.[23]
- Changes in Co-regulator Expression: The balance between coactivators and corepressors is critical for ER function. An increase in the expression of coactivators or a decrease in corepressors can shift the activity of tamoxifen from antagonistic to agonistic.
- Altered Tamoxifen Metabolism: Tamoxifen is a prodrug that is metabolized to more active forms, primarily 4-hydroxytamoxifen and endoxifen, by cytochrome P450 enzymes, particularly CYP2D6. Genetic polymorphisms in CYP2D6 can lead to reduced metabolism and lower levels of active metabolites, resulting in diminished efficacy.[20]

Diagram of Tamoxifen Resistance Mechanisms





Click to download full resolution via product page

Caption: Mechanisms of Tamoxifen Resistance.

### **Data Presentation**

The following tables summarize the biological activity and physicochemical properties of selected novel tamoxifen analogues from the literature.

Table 1: In Vitro Antiproliferative Activity of Novel Tamoxifen Analogues



| Compound ID                   | Modification                | Cell Line  | IC50 (μM) | Reference |
|-------------------------------|-----------------------------|------------|-----------|-----------|
| Tamoxifen                     | -                           | MCF-7      | ~1-10     | [24][25]  |
| 4-<br>Hydroxytamoxife<br>n    | Active Metabolite           | MCF-7      | ~0.01-0.1 | [25]      |
| Ferrocene<br>Analogue (T5)    | Ferrocene<br>moiety         | MCF-7      | 43.3      | [24]      |
| Ferrocene<br>Analogue (T5)    | Ferrocene<br>moiety         | MDA-MB-231 | 26.3      | [24]      |
| Ferrocene<br>Analogue (T15)   | Rigid ferrocene<br>linker   | MCF-7      | 23.0      | [24]      |
| Ferrocene<br>Analogue (T15)   | Rigid ferrocene<br>linker   | MDA-MB-231 | 23.7      | [24]      |
| Indole-modified (BIM-Z,Z-35b) | Indole at C-<br>phenyl ring | MCF-7      | <1        | [26]      |
| Indole-modified (BIM-Z,Z-35f) | Indole at C-<br>phenyl ring | MCF-7      | <1        | [26]      |
| Indole-modified<br>(E-33)     | Indole at C-<br>phenyl ring | MCF-7      | <1        | [26]      |

Table 2: Physicochemical Properties of Tamoxifen and Selected Analogues



| Compound           | Molecular<br>Weight (<br>g/mol ) | LogP | Polar<br>Surface<br>Area (Ų) | Solubility                    | Reference |
|--------------------|----------------------------------|------|------------------------------|-------------------------------|-----------|
| Tamoxifen          | 371.51                           | 7.1  | 12.5                         | Poorly<br>soluble in<br>water | [27][28]  |
| TAM-<br>Hydroxyl   | -                                | -    | 29.46                        | -                             | [29]      |
| TAM-Amide          | -                                | -    | 29.54                        | -                             | [29]      |
| TAM-<br>Carboxyl   | -                                | -    | 46.53                        | -                             | [29]      |
| TAM-<br>Sulfhydryl | -                                | -    | 9.63                         | -                             | [29]      |

# Conclusion

The development of novel tamoxifen analogues remains a critical area of research in the fight against breast cancer. By leveraging advanced synthetic methodologies and comprehensive screening platforms, researchers can design and identify new compounds with improved efficacy, selectivity, and the ability to overcome mechanisms of drug resistance. This guide provides a foundational understanding of the key principles and experimental approaches in this field, serving as a valuable resource for the continued development of next-generation endocrine therapies.

# **General Experimental Workflow**

The following diagram illustrates the general workflow for the synthesis and screening of novel tamoxifen analogues.





Click to download full resolution via product page

Caption: General Workflow for Synthesis and Screening.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetraarylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure-activity relationships of ferrocenyl tamoxifen derivatives with modified side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis and evaluation of tamoxifen derivatives with a long alkyl side chain as selective estrogen receptor down-regulators PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation [frontiersin.org]
- 8. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tamoxifen Administration to Mice PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Combination of methylselenocysteine with tamoxifen inhibits MCF-7 breast cancer xenografts in nude mice through elevated apoptosis and reduced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. cusabio.com [cusabio.com]

### Foundational & Exploratory





- 18. Estrogen receptor signaling mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 19. medicaljournalssweden.se [medicaljournalssweden.se]
- 20. mdpi.com [mdpi.com]
- 21. erc.bioscientifica.com [erc.bioscientifica.com]
- 22. researchgate.net [researchgate.net]
- 23. Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 24. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Design, synthesis, and biological evaluation of indole-modified tamoxifen relatives as potent anticancer agents PMC [pmc.ncbi.nlm.nih.gov]
- 27. Tamoxifen | C26H29NO | CID 2733526 PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Interaction of Tamoxifen Analogs With the Pocket Site of Some Hormone Receptors. A Molecular Docking and Density Functional Theory Study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Synthesis and Screening of Novel Tamoxifen Analogues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212383#synthesis-and-screening-of-novel-tamoxifen-analogues]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com